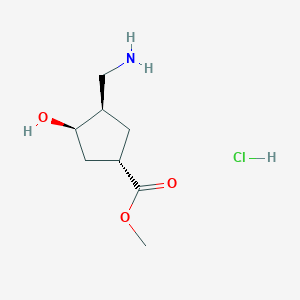
Methyl (1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl (1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate;hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO3 and its molecular weight is 209.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Properties
One study focuses on the synthesis and structural characterization of amino acetate functionalized Schiff base organotin(IV) complexes, which have shown significant cytotoxicity against various human tumor cell lines. These complexes are characterized using various spectroscopic techniques and their crystal structures are determined. The most cytotoxic triphenyltin(IV) compound exhibited higher cytotoxicity than several standard drugs, indicating its potential as an anticancer agent (Basu Baul et al., 2009).
Synthesis of Bicyclic Tetrahydropyrans
Another research application involves the stereoselective synthesis of bicyclic tetrahydropyrans from methyl (4E,7R)-7-hydroxyoctanoate, demonstrating the creation of three new stereogenic centers in a single pot. This process yields bicyclic oxygen heterocycles, highlighting a method for synthesizing complex molecular structures with potential applications in drug development and synthetic chemistry (Elsworth & Willis, 2008).
Antitumor and Antibacterial Activities
Research on the synthesis of 5-Methylenecyclopentanone-3-carboxylic Acid, an antitumor isomer of sarkomycin, indicates significant antitumor and antibacterial activities. This study demonstrates the synthetic approach and structural proof of the compounds, contributing to the search for new antitumor and antibacterial agents (Umezawa & Kinoshita, 1957).
Potential Anti-Viral Agents
The synthesis of carbocyclic guanosine analogues with potential anti-viral activities showcases the use of methyl (1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate; hydrochloride in developing new medicinal compounds. This research outlines a multi-step synthesis process and evaluates the compounds' potential as anti-viral agents (Wachtmeister et al., 1999).
Biohydroxylation with Chiral Auxiliaries
A study on the biohydroxylation of unactivated methylene groups using chiral auxiliaries explores the influence of chirality on the biohydroxylation process. This research could have implications for the synthesis of chiral compounds and the development of enzymatic processes in organic synthesis (Raadt et al., 2000).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl (1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate;hydrochloride involves the protection of the hydroxyl group, followed by the addition of the amino group, and then the deprotection of the hydroxyl group. The final step involves the formation of the hydrochloride salt.", "Starting Materials": [ "Methyl cyclopentane-1-carboxylate", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Protection of the hydroxyl group by reacting Methyl cyclopentane-1-carboxylate with methanol and hydrochloric acid to form Methyl cyclopentane-1-carboxylate methyl ester", "Step 2: Addition of the amino group by reacting Methyl cyclopentane-1-carboxylate methyl ester with hydroxylamine hydrochloride and sodium hydroxide to form Methyl (1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate", "Step 3: Deprotection of the hydroxyl group by reacting Methyl (1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate with methanol and hydrochloric acid to form Methyl (1S,3R,4R)-3-(aminomethyl)cyclopentane-1-carboxylate hydrochloride", "Step 4: Formation of the hydrochloride salt by reacting Methyl (1S,3R,4R)-3-(aminomethyl)cyclopentane-1-carboxylate hydrochloride with hydrochloric acid" ] } | |
CAS No. |
2138005-01-1 |
Molecular Formula |
C8H16ClNO3 |
Molecular Weight |
209.67 g/mol |
IUPAC Name |
methyl 3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H15NO3.ClH/c1-12-8(11)5-2-6(4-9)7(10)3-5;/h5-7,10H,2-4,9H2,1H3;1H |
InChI Key |
NQGNAAYTCAITEM-UHFFFAOYSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H]([C@H](C1)O)CN.Cl |
SMILES |
COC(=O)C1CC(C(C1)O)CN.Cl |
Canonical SMILES |
COC(=O)C1CC(C(C1)O)CN.Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


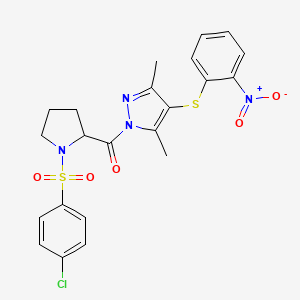

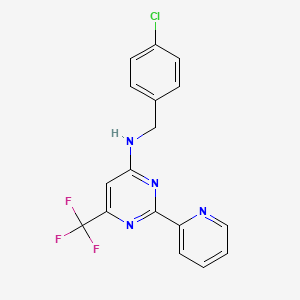

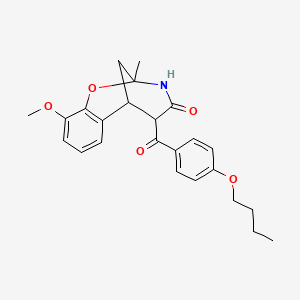
![(E)-methyl 2-(3-iodobenzylidene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2707258.png)
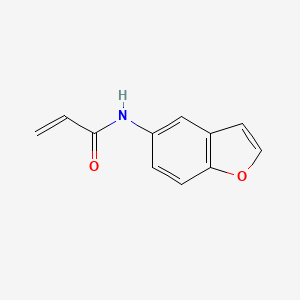
![octahydro-1H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2707260.png)
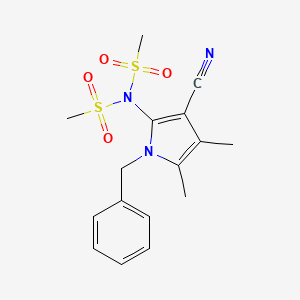
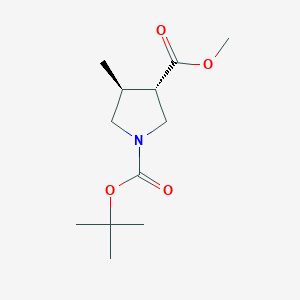
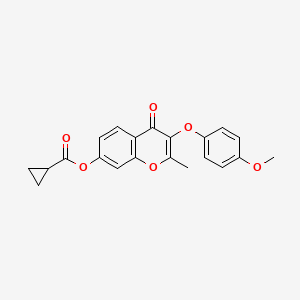
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B2707265.png)
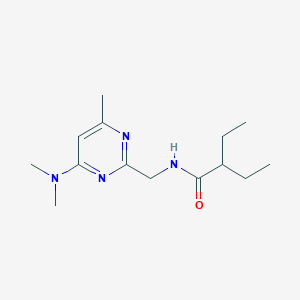
![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2-ethoxybenzoate](/img/structure/B2707270.png)
